molecular formula C15H14BrN5O B279514 N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine

Cat. No.: B279514
M. Wt: 360.21 g/mol
InChI Key: TXOWSQMBBHPJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The starting material, 2-bromo-5-nitrobenzyl alcohol, undergoes a nucleophilic substitution reaction with benzyl chloride in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-5-bromobenzyl alcohol.

    Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Tetrazole Formation: The resulting amine is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN3), triethyl orthoformate

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives

    Reduction: De-brominated tetrazole derivatives

    Substitution: Various substituted tetrazole derivatives

Scientific Research Applications

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(5-bromopyridin-2-yl)tetrazole: Another tetrazole derivative with antimicrobial properties.

    N’-(2-(Benzyloxy)-5-bromobenzylidene)-2,4-dihydroxybenzohydrazide: A compound with similar structural features used in medicinal chemistry.

Uniqueness

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine is unique due to its combination of a benzyloxy group and a bromine atom, which provides distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H14BrN5O

Molecular Weight

360.21 g/mol

IUPAC Name

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C15H14BrN5O/c16-13-6-7-14(22-10-11-4-2-1-3-5-11)12(8-13)9-17-15-18-20-21-19-15/h1-8H,9-10H2,(H2,17,18,19,20,21)

InChI Key

TXOWSQMBBHPJEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNC3=NNN=N3

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNC3=NNN=N3

Origin of Product

United States

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